molecular formula C18H18N2OS B3008523 [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338414-89-4

[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol

Cat. No.: B3008523
CAS No.: 338414-89-4
M. Wt: 310.42
InChI Key: UHPMDGFWHBXXMC-UHFFFAOYSA-N
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Description

[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol ( 338414-89-4) is a chemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.41 g/mol . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. As a handling precaution, researchers should wear protective glasses, clothing, masks, and gloves to avoid skin contact . It is recommended to store the product at -4°C for one to two weeks, or at -20°C for longer-term storage of one to two years . The imidazole core is a significant scaffold in medicinal chemistry, and derivatives like this are of interest in various research fields, including the development of novel pharmacologically active compounds . Experimental waste should be classified and disposed of by professional waste treatment services in accordance with applicable regulations .

Properties

IUPAC Name

(3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-13-17-11-19-18(22-14-16-9-5-2-6-10-16)20(17)12-15-7-3-1-4-8-15/h1-11,21H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMDGFWHBXXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333500
Record name (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338414-89-4
Record name (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol typically involves the reaction of benzylamine with carbon disulfide and potassium hydroxide to form benzyl dithiocarbamate. This intermediate is then reacted with benzyl bromide to yield the desired product .

Industrial Production Methods: the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Sulfur Oxidation State
  • Compound 2: (1-Benzyl-2-(methylthio)-1H-imidazol-5-yl)methanol Molecular Formula: C₁₂H₁₄N₂OS Key Data: Yield (69%), IR: ν(N-H) at 3288 cm⁻¹, elemental analysis (C: 61.51%, H: 6.02%, N: 11.96%) .
  • Compound 3: (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Molecular Formula: C₁₂H₁₄N₂O₃S Key Data: Yield (54.1%), IR: ν(SO₂) at 1136–1329 cm⁻¹, COX-2 selectivity confirmed via docking studies . Comparison: The methylsulfonyl (-SO₂Me) group enhances COX-2 selectivity due to stronger hydrogen bonding with the enzyme’s active site .
Aromatic Substituents
  • Compound 5c: N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-bromobenzamine Molecular Formula: C₁₈H₁₈BrN₃O₂S Key Data: Yield (16%), mp: 155°C, IR: ν(SO₂) at 1329 cm⁻¹ .
  • Crystal Structure Analog: {1-Benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol Molecular Formula: C₁₈H₁₇N₃O₃S Key Data: Crystal structure confirms planar imidazole ring and steric hindrance from the nitro group .

Substituent Variations at Position 5

  • (1-Benzyl-1H-imidazol-5-yl)methanol Molecular Formula: C₁₁H₁₂N₂O Key Data: Simpler structure lacking sulfur substituents; serves as a baseline for SAR studies .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₈H₁₈N₂OS 310.41 Not reported -OH, -SBn, imidazole
Compound 2 C₁₂H₁₄N₂OS 234.32 Not reported -OH, -SMe, imidazole
Compound 3 C₁₂H₁₄N₂O₃S 266.32 Not reported -OH, -SO₂Me, imidazole
Compound 5c C₁₈H₁₈BrN₃O₂S 421.3 155 -NH, -SO₂Me, Br-phenyl

Biological Activity

[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound with the molecular formula C18H18N2OS and a molecular weight of 310.42 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure features an imidazole ring, which is known for its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with benzyl mercaptan, followed by oxidation with potassium permanganate (KMnO4) to yield the final product. Characterization methods include:

  • Spectroscopic Techniques : FT-IR, 1H-NMR, and mass spectrometry.
  • Analytical Methods : High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are employed to assess purity and potency.

Antineoplastic Activity

Research indicates that this compound exhibits potent antineoplastic activity against various tumor cell lines. The mechanisms underlying its activity include:

  • Inhibition of DNA Synthesis : The compound interferes with the replication process of cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing further proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells.

Toxicity and Safety

Studies have shown that this compound has low acute toxicity in animal models. However, chronic exposure may lead to adverse effects, necessitating careful evaluation during experimental applications.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced the viability of cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.
  • In Vivo Models : Animal studies have shown that administering this compound can decrease tumor size in xenograft models, further supporting its therapeutic potential.
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's ability to disrupt mitochondrial function contributes to its apoptotic effects on cancer cells.

Data Summary

PropertyValue
Molecular FormulaC18H18N2OS
Molecular Weight310.42 g/mol
Antineoplastic ActivityPotent against various tumors
Mechanisms of ActionDNA synthesis inhibition, cell cycle arrest, apoptosis induction
ToxicityLow acute toxicity reported

Q & A

Q. What are the optimal synthetic routes for [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol, and how can reaction yields be improved?

The synthesis of imidazole derivatives often involves condensation of diamine precursors with aldehydes or ketones under controlled conditions. For example, similar compounds (e.g., 5f–5i in ) were synthesized using substituted diamines and aldehydes in refluxing ethanol or dioxane, with yields ranging from 15% to 39% . To optimize yields:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalysis : Add catalytic amounts of acetic acid or Lewis acids to accelerate imidazole ring formation.
  • Purification : Employ column chromatography with gradient elution (e.g., chloroform:ethyl acetate:hexane mixtures) to isolate pure products .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR analysis : Assign peaks using 1H^1H and 13C^{13}C NMR spectra in deuterated DMSO or CDCl₃. For example, benzyl protons typically resonate at δ 5.7–5.9 ppm, while imidazole protons appear at δ 7.0–8.5 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (<1.0 Å) to confirm stereochemistry and hydrogen-bonding networks, as demonstrated in sulfoxide enantiomer studies .

Q. What analytical techniques are suitable for monitoring reaction progress and assessing purity?

  • TLC : Monitor reactions using chloroform:methanol (7:3) or ethyl acetate:hexane (3:2) solvent systems .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. For chiral resolution, use enantioselective HPLC with chiral stationary phases (e.g., cellulose derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • DFT studies : Optimize molecular geometries at the B3LYP/6-31G(d) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., antioxidant enzymes or kinase inhibitors). Dock the compound into active sites using flexible ligand protocols, as shown for sulfoxide-based MAP kinase inhibitors .

Q. How should researchers address contradictory spectroscopic or crystallographic data during structural analysis?

  • Data validation : Cross-reference NMR assignments with HSQC and HMBC experiments to resolve ambiguities in imidazole proton environments .
  • Twinned crystals : Apply SHELXD for structure solution in cases of twinning or disorder, leveraging high-resolution data to refine occupancy ratios .

Q. What strategies are effective for enantiomeric resolution of chiral derivatives (e.g., sulfoxides) of this compound?

  • Chiral chromatography : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) .
  • Crystallographic resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers, followed by X-ray analysis to confirm absolute configurations .

Q. How can in vitro ADME studies be designed to evaluate pharmacokinetic properties?

  • Metabolic stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS .
  • Permeability assays : Conduct Caco-2 cell monolayer studies to predict intestinal absorption, comparing permeability coefficients (Papp) to reference drugs .

Q. What safety protocols are critical for handling hazardous intermediates during synthesis?

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) or toxic gases (e.g., H₂S).
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles when handling sulfonyl chlorides or other corrosive reagents .

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